molecular formula C15H12N4O B1334312 2-Pyridin-4-ylquinoline-4-carbohydrazide CAS No. 5206-34-8

2-Pyridin-4-ylquinoline-4-carbohydrazide

Cat. No. B1334312
CAS RN: 5206-34-8
M. Wt: 264.28 g/mol
InChI Key: AMJPEVIUIHAAOF-UHFFFAOYSA-N
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Description

The compound "2-Pyridin-4-ylquinoline-4-carbohydrazide" is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the formula C9H7N. Quinoline itself is a hydride of quinoline and a member of pyridines. The derivatives of quinoline have been found to possess a wide range of therapeutic potentials and are significant in medicinal chemistry research .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, a microwave-assisted approach has been utilized to synthesize a series of 2-propylquinoline-4-carbohydrazide hydrazone derivatives, which involved a four-step reaction starting with the ring-opening reaction of isatin and subsequent reactions leading to the formation of the targeted compounds . Another study describes the use of 2-(1-methylhydrazinyl)pyridine as a directing group in a cobalt-catalyzed C(sp2)-H alkenylation/annulation cascade to form an isoquinoline backbone . Additionally, a catalyst-free synthesis method has been reported for the formation of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex and diverse. For example, the crystal structure of a nickel(II) complex with 2-phenylquinoline-4-carboylhydrazide has been determined by X-ray diffraction analysis, showing that it crystallizes in the rhombohedral system . The structures of synthesized quinoline derivatives are often confirmed by various spectroscopic methods, including UV, FT-IR, 1H and 13C NMR, as well as DEPT-135 .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. Bromination of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridinylmethylene hydrazides has been studied, revealing that different substituents on the quinoline nucleus can lead to different bromination products . The reactivity of these compounds under different conditions can lead to the formation of novel structures, such as oxazolo[3,2-a]quinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. These compounds have been evaluated for their antibacterial and antioxidant activities, with some showing significant efficacy . The interaction of quinoline derivatives with DNA has also been investigated, suggesting that some complexes can bind to DNA via a groove binding mode and can cleave plasmid DNA . Moreover, the biological activities of these compounds have been found to decrease as the alkyl chain length increases, indicating that the structure-activity relationship is an important aspect of their chemical properties .

Scientific Research Applications

Antimicrobial Potential

  • The quinoline core, which includes 2-pyridin-4-ylquinoline-4-carbohydrazide, demonstrates significant antimicrobial properties. A study synthesized N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives to evaluate their antimicrobial properties for potential future drug discovery. One derivative, in particular, showed high activity against bacterial infections, highlighting the potential of the quinoline motif for new bioactive templates in drug development (Bello et al., 2017).

Antibacterial Propensity

  • A microwave-assisted approach was used to synthesize hydrazone derivatives of 2-propylquinoline-4-carbohydrazide. These compounds, including variants with pyridine motifs, were tested for antibacterial efficacy. One such compound, 2-Propyl-N0-(pyridine-3-ylmethylene) quinoline-4-carbohydrazide, emerged as a notable antibacterial agent (Ajani et al., 2018).

Electronic Structure and Stability

  • In a study of nicotinohydrazide, a compound related to 2-pyridin-4-ylquinoline-4-carbohydrazide, the electronic delocalization in the molecule was analyzed. The structure suggested potential applications in designing stable compounds with specific electronic properties (Priebe et al., 2007).

Application in Catalysis

  • A study on 2-(1-methylhydrazinyl)pyridine, related to 2-pyridin-4-ylquinoline-4-carbohydrazide, explored its use as a directing group in cobalt-catalyzed C(sp2)-H bond alkenylation/annulation. This demonstrated the compound's utility in complex chemical reactions, indicating its potential in catalytic processes (Zhai et al., 2017).

Fluorescence Sensor Applications

  • A derivative of dihydroquinazolinone, closely related to 2-pyridin-4-ylquinoline-4-carbohydrazide, was synthesized and used in the detection of Cu2+ ions. This sensor displayed a "turn-off" fluorescence quenching towards these ions, suggesting applications in environmental monitoring and analytical chemistry (Borase et al., 2016).

Photodynamic Therapy for Cancer

  • A study involving a compound structurally similar to 2-pyridin-4-ylquinoline-4-carbohydrazide revealed its potential in photodynamic therapy for breast cancer. The compound was used in a complex formation process, showing high anti-proliferation efficiency in cancer cells under light irradiation (Zhu et al., 2019).

properties

IUPAC Name

2-pyridin-4-ylquinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c16-19-15(20)12-9-14(10-5-7-17-8-6-10)18-13-4-2-1-3-11(12)13/h1-9H,16H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJPEVIUIHAAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396196
Record name 2-pyridin-4-ylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridin-4-ylquinoline-4-carbohydrazide

CAS RN

5206-34-8
Record name 2-pyridin-4-ylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5206-34-8
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